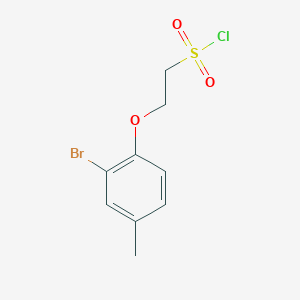
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S. It is a derivative of phenoxyethane and contains both bromine and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-bromo-4-methylphenol with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Coupled Products: Formed from coupling reactions, leading to the formation of complex organic molecules.
Applications De Recherche Scientifique
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atom can also participate in reactions, influencing the overall reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride
- 2-(2-Bromo-4-methylphenoxy)ethanol
- 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonamide
Uniqueness
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride is unique due to its combination of bromine and sulfonyl chloride functional groups, which provide distinct reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions and form diverse products makes it valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H10BrClO3S |
|---|---|
Poids moléculaire |
313.60 g/mol |
Nom IUPAC |
2-(2-bromo-4-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c1-7-2-3-9(8(10)6-7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
Clé InChI |
GBXUQMFOHZEFCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCS(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


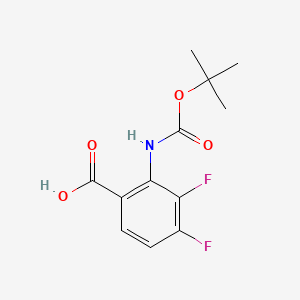
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)


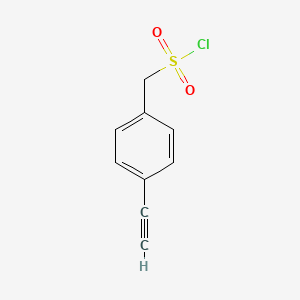



![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)

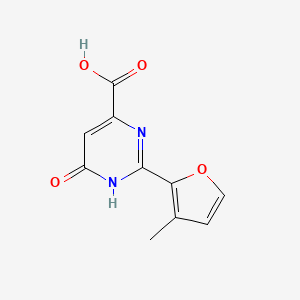
![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
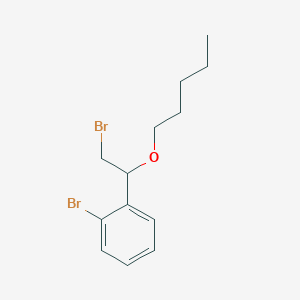
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
